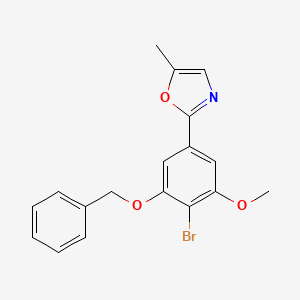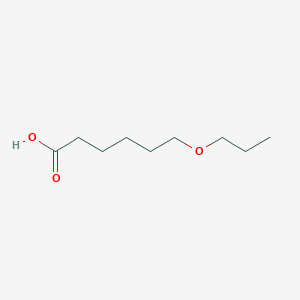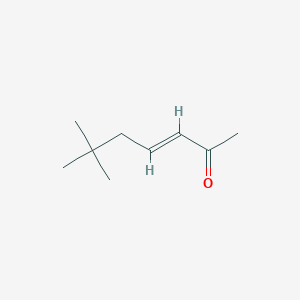
6,6-Dimethylhept-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylhept-3-en-2-one is an organic compound with the molecular formula C9H16O. It is a ketone characterized by the presence of a double bond and two methyl groups attached to the sixth carbon atom. This compound is of interest due to its unique structural features and its applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylhept-3-en-2-one typically involves the reaction of t-butylacetylene with acrolein in the presence of a proton-extracting agent such as an organometallic compound or metallic lithium. The reaction is carried out at temperatures ranging from -40°C to +20°C. The product is then isolated and purified .
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar synthetic routes but with optimizations for large-scale production. The use of safer solvents like cyclopentyl methyl ether instead of tetrahydrofuran has been implemented to enhance safety and sustainability .
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethylhept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or hydrogen halides can be used for addition reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
6,6-Dimethylhept-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 6,6-Dimethylhept-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
6,6-Dimethyl-3-heptyne: A structurally similar compound with a triple bond instead of a double bond.
6-Hydroxy-4,6-dimethyl-3-hepten-2-one: A compound with a hydroxyl group attached to the carbon chain.
Uniqueness: 6,6-Dimethylhept-3-en-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Its combination of a double bond and a ketone group makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(E)-6,6-dimethylhept-3-en-2-one |
InChI |
InChI=1S/C9H16O/c1-8(10)6-5-7-9(2,3)4/h5-6H,7H2,1-4H3/b6-5+ |
InChI Key |
ODIWAYIMVVHHLK-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)/C=C/CC(C)(C)C |
Canonical SMILES |
CC(=O)C=CCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


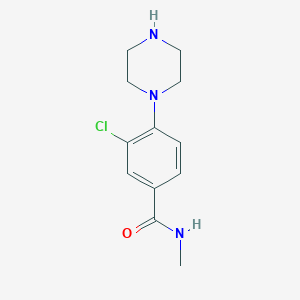
![Benzonitrile, 5-formyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8315444.png)
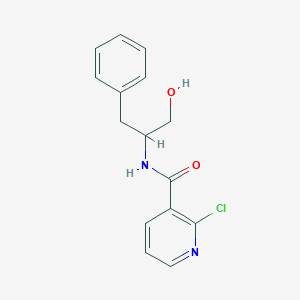
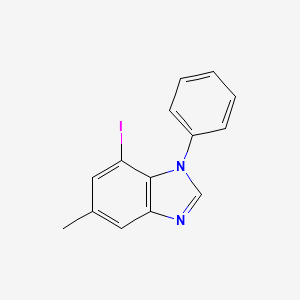
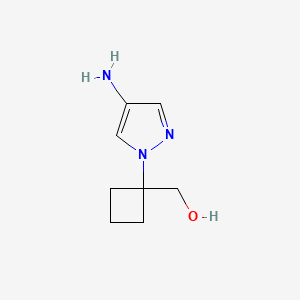
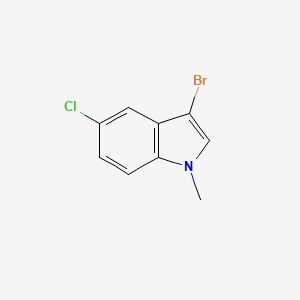
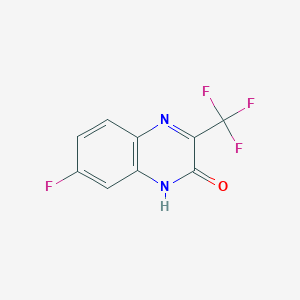
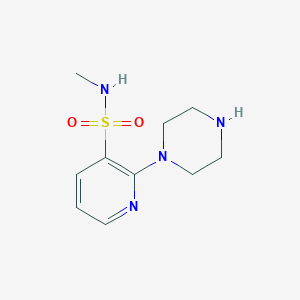
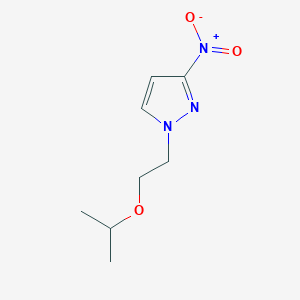
![3-benzylamino-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8315526.png)
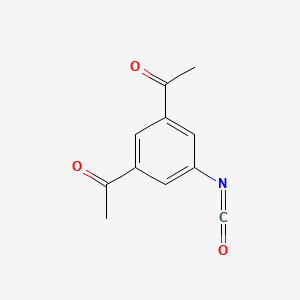
![5-methyl-1-phenyl-1H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B8315537.png)
